An In-depth Technical Guide to 3-Chloro-1-butyne: Physical and Chemical Properties
An In-depth Technical Guide to 3-Chloro-1-butyne: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1-butyne (CAS No: 21020-24-6) is a versatile bifunctional molecule featuring a terminal alkyne and a secondary alkyl chloride.[1] This unique structural combination makes it a valuable intermediate in organic synthesis, particularly for the introduction of the butynyl functional group into a variety of molecular scaffolds. Its reactivity at both the triple bond and the carbon-chlorine bond allows for a diverse range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of 3-chloro-1-butyne, along with relevant experimental protocols and safety information.
Physical Properties
3-Chloro-1-butyne is a clear, colorless to light yellow or light orange liquid.[4][5] A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅Cl | [6] |
| Molecular Weight | 88.53 g/mol | [6] |
| Boiling Point | 68 °C | [5] |
| Melting Point | -93.5 °C (estimate) | [4][7] |
| Density | 0.96 g/cm³ | [5] |
| Refractive Index | 1.4230-1.4270 | [5] |
| Vapor Pressure | 140 mmHg | [6] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
Chemical Properties and Reactivity
The chemical reactivity of 3-chloro-1-butyne is characterized by the presence of two key functional groups: the terminal alkyne and the secondary alkyl chloride. This allows for a variety of chemical transformations.
Reactions at the Alkyne Moiety
The terminal alkyne is susceptible to a range of reactions common to this functional group, including:
-
Addition Reactions: The triple bond can undergo addition reactions with various reagents such as halogens, hydrogen halides, and water.
-
Coupling Reactions: It can participate in well-known coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
-
Deprotonation: The terminal proton is weakly acidic and can be removed by a strong base to form a powerful nucleophile, an acetylide.
Reactions at the Alkyl Chloride Moiety
The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.
-
Nucleophilic Substitution: 3-Chloro-1-butyne can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to yield the corresponding substituted products. The reaction with primary and secondary amines typically produces N-substituted propargyl amines, while alcohols and thiols form propargyl ethers and thioethers, respectively.[2]
Experimental Protocols
Synthesis of 3-Chloro-1-butyne
A common method for the synthesis of 3-chloro-1-butyne involves the reaction of but-1-yn-3-ol with a chlorinating agent like thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Scheme:
Materials:
-
But-1-yn-3-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether (or a similar high-boiling ether solvent)
-
Pyridine (B92270) (optional, as a base)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve but-1-yn-3-ol in anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise from the dropping funnel to the stirred solution over 30-45 minutes, ensuring the temperature is maintained below 5 °C. If pyridine is used, it should be added to the alcohol solution prior to the thionyl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into an ice-cold saturated sodium bicarbonate solution to neutralize any excess acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 3-chloro-1-butyne.
Caption: Synthetic workflow for 3-chloro-1-butyne.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of 3-chloro-1-butyne.
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-chloro-1-butyne is expected to show characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C triple bond stretch (around 2100 cm⁻¹). The C-Cl stretch would appear in the fingerprint region. The NIST WebBook provides access to the infrared spectrum of this compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the acetylenic proton, the methine proton adjacent to the chlorine, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two sp-hybridized carbons of the alkyne, the carbon bearing the chlorine atom, and the methyl carbon.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom. The NIST WebBook provides access to the mass spectrum (electron ionization) of 3-chloro-1-butyne.[9]
Safety and Handling
3-Chloro-1-butyne is a highly flammable liquid and vapor. It is also a lachrymator, meaning it can cause irritation to the eyes and induce tearing.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.
Conclusion
3-Chloro-1-butyne is a valuable and versatile building block in organic synthesis due to its dual functionality. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective and safe utilization in research and development. The information provided in this guide serves as a comprehensive resource for scientists and professionals working with this important chemical intermediate.
References
- 1. CAS 21020-24-6: 3-Chloro-1-butyne | CymitQuimica [cymitquimica.com]
- 2. 3-Chloro-3-methyl-1-butyne | 1111-97-3 | Benchchem [benchchem.com]
- 3. 3-Chloro-1-butyne [myskinrecipes.com]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Chloro-1-butyne | C4H5Cl | CID 30443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. 1-Butyne, 3-chloro- [webbook.nist.gov]
- 9. 1-Butyne, 3-chloro- [webbook.nist.gov]
